molecular formula C15H19NO4 B14879405 N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14879405
M. Wt: 277.31 g/mol
InChI Key: GAFGBILWXKGGTG-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with a molecular formula of C17H23NO2. This compound is characterized by the presence of a cyclohexene ring, a methoxy group, and a pyranone ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of cyclohexene with ethylamine, followed by the introduction of a methoxy group and the formation of the pyranone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium sulfide. The reaction is usually carried out at elevated temperatures, around 100°C, to ensure the completion of the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C15H19NO4/c1-19-14-10-20-13(9-12(14)17)15(18)16-8-7-11-5-3-2-4-6-11/h5,9-10H,2-4,6-8H2,1H3,(H,16,18)

InChI Key

GAFGBILWXKGGTG-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NCCC2=CCCCC2

Origin of Product

United States

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